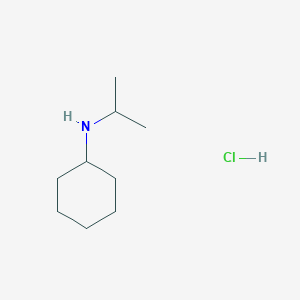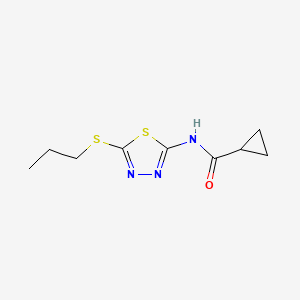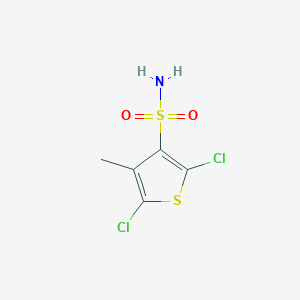
4-chloro-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of such compounds can be verified using techniques like elemental microanalysis, FTIR, and 1H NMR . These techniques can provide information about the types and numbers of atoms in the molecule, as well as their connectivity.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this can be predicted using various computational methods. For example, it’s predicted that this compound has a boiling point of 799.1±60.0 °C and a density of 1.40±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Antimicrobial Potential
Compounds similar to 4-chloro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide have shown promising antimicrobial properties. They are part of a broader class of imidazole-containing compounds that exhibit a range of biological activities, including antibacterial effects . This compound could potentially be developed into new antimicrobial agents that target specific pathogens.
Antitumor Activity
Derivatives of this compound have been evaluated for their antitumor potential . The presence of the imidazole ring, which is common in many antitumor agents, suggests that this compound could be used in cancer research, particularly in the development of new chemotherapy drugs .
Antiviral Applications
Research has indicated that compounds with a similar structure have anti-Tobacco Mosaic Virus (TMV) activity . This suggests potential applications in the field of plant pathology and the development of antiviral agents for agriculture .
Antileishmanial and Antimalarial Evaluation
Some hydrazine-coupled pyrazole derivatives, which share structural similarities with this compound, have been studied for their antileishmanial and antimalarial activities. This indicates possible uses in the treatment and prevention of parasitic diseases .
Molecular Docking Studies
The compound’s structure allows for molecular docking studies , which are crucial in drug design. By understanding how the compound interacts with various biological targets, researchers can develop more effective drugs with fewer side effects .
Development of New Drugs
Given its broad range of chemical and biological properties, this compound could serve as a synthon in the development of new drugs . Its versatility makes it a valuable candidate for pharmaceutical research and development .
Anti-Inflammatory Properties
Imidazole derivatives are known for their anti-inflammatory properties. As such, this compound could be explored for its efficacy in reducing inflammation, which is a common symptom in many diseases .
Antioxidant Effects
The compound’s potential antioxidant effects could be harnessed in the development of treatments for oxidative stress-related conditions. Antioxidants play a critical role in protecting cells from damage caused by free radicals .
Safety and Hazards
While specific safety and hazard information for this compound is not available, it’s generally recommended to avoid long-term or frequent exposure to such compounds, avoid inhaling its dust or solution, and store it in a sealed container, away from oxidizing agents and strong acids or bases . If inhaled, the affected individual should be moved to fresh air immediately and seek medical attention .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been known to target various enzymes and receptors involved in cellular processes .
Mode of Action
This can result in changes to cellular processes, leading to the observed effects .
Biochemical Pathways
Similar compounds have been shown to affect a variety of pathways, including those involved in cell signaling, metabolism, and immune response .
Pharmacokinetics
Similar compounds are often well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted via the kidneys .
Result of Action
Similar compounds have been shown to have a variety of effects, including anti-inflammatory, antitumor, antidiabetic, and antiviral activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets .
Propiedades
IUPAC Name |
4-chloro-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O2S/c1-14-12-13-27(25-14)20-11-10-19(23-24-20)22-16-4-6-17(7-5-16)26-30(28,29)18-8-2-15(21)3-9-18/h2-13,26H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSMELFRKIJRRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzo[d][1,3]dioxol-5-yl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2901969.png)
![3-(4-fluorophenyl)-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2901970.png)
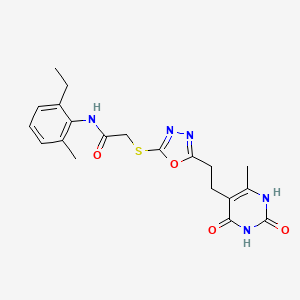
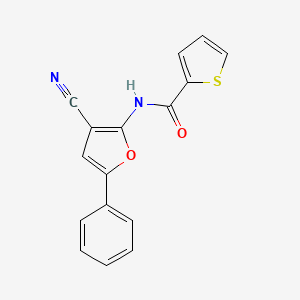
![1,6-Bis(benzo[d]oxazol-2-ylthio)hexane](/img/structure/B2901974.png)
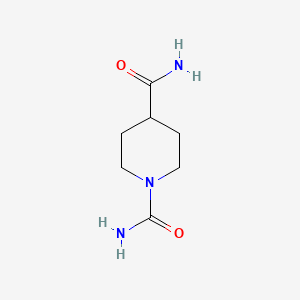
![7-tert-butyl-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione](/img/structure/B2901980.png)
![N-Methyl-N-[2-oxo-2-[[(1R,2R)-2-(trifluoromethyl)cyclopropyl]amino]ethyl]prop-2-enamide](/img/structure/B2901981.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-bromofuran-2-carboxamide](/img/structure/B2901983.png)
![N-(4-bromophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2901988.png)
